Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene
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Overview
Description
Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene is a compound with a unique structure that combines the properties of an allylic alcohol and a tricyclic diene. The molecular formula for tricyclo[5.2.1.02,6]deca-3,8-diene is C10H12
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]deca-3,8-diene typically involves the hydration of dicyclopentadiene. One method involves using a solid acid catalyst, such as zeolites, to facilitate the hydration reaction at temperatures ranging from 50-150°C . Another method employs a heteropoly acid catalyst for the hydration process .
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]deca-3,8-diene often utilizes similar hydration techniques but on a larger scale. The use of solid acid catalysts is preferred due to their efficiency and reusability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including hydrogenation, oxidation, and substitution. For instance, the hydrogenation of dicyclopentadiene in the presence of a palladium catalyst results in the formation of tricyclo[5.2.1.02,6]decane .
Common Reagents and Conditions
Hydrogenation: Uses palladium on alumina (Pd/γ-Al2O3) as a catalyst at 76°C in heptane.
Substitution: Reactions involving halogenation or other nucleophilic substitutions can be carried out under standard conditions for alkenes and dienes.
Major Products
The major products formed from these reactions include tricyclo[5.2.1.02,6]decane from hydrogenation and various oxidized or substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Tricyclo[5.2.1.02,6]deca-3,8-diene and its derivatives have several applications in scientific research:
Mechanism of Action
The mechanism of action for reactions involving tricyclo[5.2.1.02,6]deca-3,8-diene often involves the activation of the double bonds in the tricyclic structure. For example, in hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, resulting in the formation of a saturated tricyclic compound . In oxidation reactions, the allylic alcohol group can be selectively oxidized to form various oxidized products .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Dicyclopentadiene: The precursor to tricyclo[5.2.1.02,6]deca-3,8-diene, it undergoes similar reactions but lacks the additional tricyclic framework.
Uniqueness
Tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combination of an allylic alcohol and a tricyclic diene structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
53640-63-4 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C3H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-2-3-4/h1-2,4-5,7-10H,3,6H2;2,4H,1,3H2 |
InChI Key |
SSJAQOZFXGLKFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO.C1C=CC2C1C3CC2C=C3 |
Related CAS |
53640-63-4 |
Origin of Product |
United States |
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